6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Overview
Description
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12BrNO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 1st and 4th positions, and an aldehyde group at the 3rd position of the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the G protein-coupled receptor known as GPR30 or GPER . This receptor is known to mediate estrogen signals .
Mode of Action
The compound interacts with its target, the GPER receptor, and activates the GPER-mediated transduction pathway
Biochemical Pathways
The activation of the GPER-mediated transduction pathway can have various downstream effects, depending on the cellular context
Result of Action
It is known to act as a gper agonist in breast cancer cells , suggesting it may have potential therapeutic applications in this context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde typically involves the bromination of 1,4-dimethyl-9H-carbazole followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6th position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 6-Bromo-1,4-dimethyl-9H-carbazole-3-carboxylic acid.
Reduction: 6-Bromo-1,4-dimethyl-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of organic electronic materials and dyes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an ethyl group instead of methyl groups.
1,4-Dimethyl-9H-carbazole-3-carbaldehyde: Lacks the bromine atom at the 6th position.
6-Bromo-1,4-dimethyl-9H-carbazole: Lacks the aldehyde group at the 3rd position.
Uniqueness
6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is unique due to the combination of the bromine atom, two methyl groups, and an aldehyde group on the carbazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSNATUOFWLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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